![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Übersicht
Beschreibung
NS 6740 is a synthetic organic compound known as a silent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in the central and peripheral nervous systems. Silent agonists like NS 6740 bind to the receptor but do not activate it directly. Instead, they stabilize the receptor in a desensitized state, which can be reactivated by positive allosteric modulators .
Wissenschaftliche Forschungsanwendungen
NS 6740 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the alpha-7 nicotinic acetylcholine receptor’s role in various physiological and pathological processes. The compound has shown potential in treating neurological disorders, inflammatory diseases, and chronic pain . Its ability to modulate receptor activity without direct activation makes it a valuable tool for exploring therapeutic approaches targeting the alpha-7 receptor .
Wirkmechanismus
NS 6740 exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor and stabilizing it in a desensitized state. This binding occurs at the orthosteric agonist binding site, with the residue S36 playing a crucial role in the interaction . The desensitized receptor can be reactivated by positive allosteric modulators, leading to transient currents. This mechanism allows NS 6740 to modulate receptor activity without causing continuous ion channel opening .
Biochemische Analyse
Biochemical Properties
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with acetylcholine receptors, influencing neuronal signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in metabolic processes and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Vorbereitungsmethoden
The synthesis of NS 6740 involves several steps, including the formation of carbon-carbon bonds via palladium-catalyzed mono-arylation and organolithium coupling with N-Boc piperidinone. The synthetic route is concise and involves three main steps
Analyse Chemischer Reaktionen
NS 6740 undergoes various chemical reactions, primarily involving its interaction with the alpha-7 nicotinic acetylcholine receptor. It does not exhibit significant intrinsic agonist activity but can induce conformational changes in the receptor. The compound’s activity is revealed when co-applied with positive allosteric modulators like PNU-120596 . The major products formed from these reactions are the activated or desensitized states of the receptor.
Vergleich Mit ähnlichen Verbindungen
NS 6740 is unique among silent agonists for the alpha-7 nicotinic acetylcholine receptor due to its specific binding properties and low intrinsic agonist activity. Similar compounds include NS 6784 and KC-1, which also act as silent agonists but differ in their structural and binding characteristics . NS 6740’s ability to stabilize the receptor in a desensitized state and its potential therapeutic applications make it a distinct and valuable compound in the field of neuroscience .
Eigenschaften
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




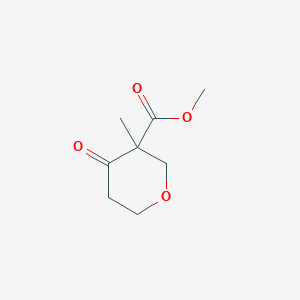
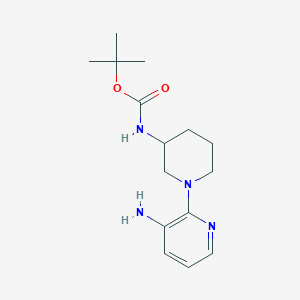
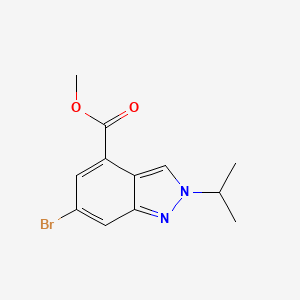
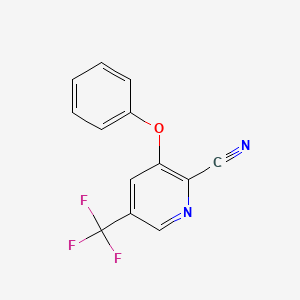

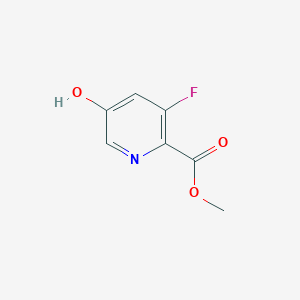

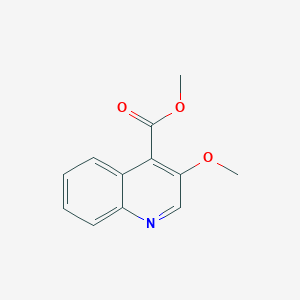
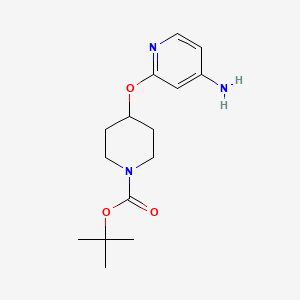
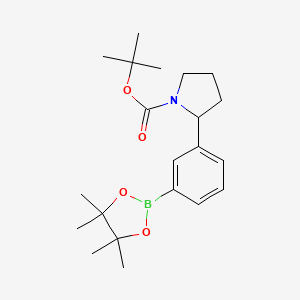
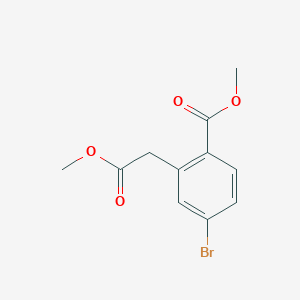
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
